Vascular endothelial growth factor receptor 2 inhibitor, referred to as Vegfr-2-IN-6, is a synthetic compound designed to inhibit the activity of vascular endothelial growth factor receptor 2. This receptor plays a critical role in angiogenesis, the process through which new blood vessels form from pre-existing vessels, and is implicated in various pathological conditions, including cancer. The development of inhibitors targeting this receptor is crucial for therapeutic strategies aimed at controlling tumor growth and metastasis.
Vegfr-2-IN-6 is classified as a small molecule inhibitor and is part of a broader category of compounds that target receptor tyrosine kinases. These inhibitors are designed based on structural modifications of existing compounds known to interact with the receptor. The synthesis of Vegfr-2-IN-6 typically involves organic chemistry techniques that modify parent compounds to enhance their binding affinity and selectivity for vascular endothelial growth factor receptor 2.
The synthesis of Vegfr-2-IN-6 involves several key steps:
The synthetic pathway may involve multiple intermediates, with each step being optimized for yield and purity. Detailed spectral analysis (e.g., NMR, IR) is performed at each stage to confirm the structure of intermediates and final products .
Vegfr-2-IN-6's molecular structure can be characterized by its specific functional groups that interact with the vascular endothelial growth factor receptor 2. The compound typically contains:
The three-dimensional structure can be elucidated using X-ray crystallography or computational modeling techniques such as molecular docking studies .
The primary chemical reactions involved in the activity of Vegfr-2-IN-6 include:
Kinetic studies often characterize these interactions, measuring parameters such as (inhibition constant) and (half-maximal inhibitory concentration) to quantify the efficacy of Vegfr-2-IN-6 against vascular endothelial growth factor receptor 2 .
The mechanism of action for Vegfr-2-IN-6 involves:
Molecular dynamics simulations have shown that Vegfr-2-IN-6 maintains stable interactions within the binding pocket over extended periods, indicating a strong affinity for the receptor .
Vegfr-2-IN-6 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess thermal stability .
Vegfr-2-IN-6 has significant applications in scientific research and therapeutic development:
Vascular Endothelial Growth Factor Receptor 2 serves as the primary mediator of pathological angiogenesis across cancer, ophthalmic disorders, and ischemic conditions. Its activation triggers a signaling cascade that promotes endothelial proliferation, migration, and vascular permeability. Under hypoxic or inflammatory conditions (e.g., breast cancer microenvironment), interleukin-6 induces epigenetic reprogramming via DNA methyltransferase 1 degradation, leading to Vascular Endothelial Growth Factor Receptor 2 promoter hypomethylation and transcriptional upregulation [6]. Quantitative flow cytometry reveals an 80% reduction in Vascular Endothelial Growth Factor Receptor 2 surface expression in endothelial cells isolated from ischemic murine hindlimb muscle at day 3 post-induction, followed by a compensatory twofold increase in Vascular Endothelial Growth Factor Receptor 1 by day 10 [3]. This dynamic receptor imbalance amplifies pathological angiogenesis through urokinase plasminogen activator-mediated extracellular matrix remodeling.
Table 1: Temporal Regulation of Vascular Endothelial Growth Factor Receptor Surface Expression in Ischemia
| Time Post-Ischemia | Vascular Endothelial Growth Factor Receptor 2 Change | Vascular Endothelial Growth Factor Receptor 1 Change | Key Functional Consequences |
|---|---|---|---|
| 3 days | ↓80% surface expression | No significant change | Impaired angiogenic signaling |
| 10 days | Partial recovery | ↑100% surface expression | Enhanced modulatory signaling |
Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 (chemically identified as 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea) achieves potent inhibition (IC₅₀ = 5.884 μM in HUVECs) through structural mimicry of adenosine triphosphate-binding motifs within the kinase domain. Crystallographic analyses demonstrate that its pyrazolo[3,4-d]pyrimidine core forms a critical hydrogen bond with Cysteine 919 in the hinge region of Vascular Endothelial Growth Factor Receptor 2, while its urea moiety establishes bidentate hydrogen bonds with Glutamate 885 and Aspartate 1046 in the conserved DFG motif [7] [8]. Hydrophobic interactions with Phenylalanine 1047, Isoleucine 892, Isoleucine 898, and Valine 899 stabilize the inactive kinase conformation. Cellular thermal shift assays confirm direct binding, showing Vascular Endothelial Growth Factor Receptor 2 stabilization of 8–10°C upon Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 treatment [1]. This binding mode sterically hinders adenosine triphosphate coordination and impedes catalytic activation.
Table 2: Key Interactions Between Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 and Vascular Endothelial Growth Factor Receptor 2 Kinase Domain
| Chemical Moiety | Interacting Residue | Interaction Type | Functional Impact |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Cysteine 919 | Hydrogen bond | Anchors inhibitor to hinge region |
| Urea linker | Glutamate 885 | Hydrogen bond | Locks DFG loop in inactive conformation |
| Urea linker | Aspartate 1046 | Hydrogen bond | Stabilizes inactive kinase state |
| Trifluoromethylphenyl group | Phenylalanine 1047 | π-π stacking | Enhances hydrophobic pocket binding |
Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 suppresses ligand-dependent autophosphorylation at critical tyrosine residues (Tyr1054, Tyr1059, Tyr1175) by >70% at 2.5 μM concentration [6] [8]. This blockade disrupts recruitment of downstream adaptor proteins:
Notably, 5 μM Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 reduces phospho-signal transducer and activator of transcription 3 Tyr705 and phospho-extracellular signal-regulated kinase 1/2 levels by 85–90% in human umbilical vascular endothelial cells, exceeding the efficacy of sorafenib [1] [8]. This comprehensive signaling blockade induces caspase-3-mediated apoptosis in endothelial cells.
Beyond kinase inhibition, Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 alters receptor trafficking and membrane dynamics. In physiological conditions, Vascular Endothelial Growth Factor binding shifts Vascular Endothelial Growth Factor Receptor 2 internalization from clathrin-mediated endocytosis (ligand-independent) to macropinocytosis (ligand-dependent), a process governed by cell division control protein 42-dependent membrane ruffling [2]. Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 stabilizes Vascular Endothelial Growth Factor Receptor 2 at the plasma membrane, reducing lateral diffusion by 50–74% (diffusion coefficient: 0.198 μm²/s untreated vs. 0.052–0.098 μm²/s treated) as quantified by fluorescence recovery after photobleaching [9]. This immobilization prevents:
Computational modeling of chemo-transport-mechanical interactions predicts three-phase receptor relocation dynamics dominated by chemical reaction kinetics, mechanical deformation, and free receptor diffusion [9]. Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 disrupts this spatiotemporal organization, sequestering Vascular Endothelial Growth Factor Receptor 2 in non-signaling membrane microdomains.
Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 exerts multi-modal suppression of angiogenic functions in human umbilical vascular endothelial cells:
In vivo validation using zebrafish embryos (12 hours post-fertilization) confirms anti-angiogenic potency, with 0.625–1.25 μM Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 suppressing intersegmental vessel and dorsal longitudinal anastomotic vessel development without toxicity [1]. Three-dimensional endothelial spheroid assays demonstrate disrupted sprout formation when treated with tumor myoepithelial-conditioned media, confirming disruption of paracrine angiogenic crosstalk. These findings establish Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 as a multifaceted inhibitor of pathological angiogenesis through precision targeting of Vascular Endothelial Growth Factor Receptor 2 signaling topology.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2